molecular formula C7H10ClNO2 B170052 1-(3-Chloropropyl)pyrrolidine-2,5-dione CAS No. 116445-61-5

1-(3-Chloropropyl)pyrrolidine-2,5-dione

Cat. No. B170052
M. Wt: 175.61 g/mol
InChI Key: SNZXFHKNBQFGQU-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 116445-61-5 . It has a molecular weight of 175.61 and its IUPAC name is 1-(3-chloropropyl)-2,5-pyrrolidinedione .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives has been reported in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives was synthesized and their biological activity was evaluated .


Molecular Structure Analysis

The molecular structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 imide .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Chloropropyl)pyrrolidine-2,5-dione are not detailed in the search results, pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a solid at room temperature . Its molecular formula is C7H10ClNO2 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : The pyrrolidine ring, which is a part of the “1-(3-Chloropropyl)pyrrolidine-2,5-dione” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods of Application : The review mentions two main synthetic strategies used: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
    • Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Scientific Field: Drug Discovery

    • Application Summary : A new series of cis-3,4-diphenylpyrrolidine derivatives were developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
    • Methods of Application : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of these derivatives .
    • Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
  • Scientific Field: Biochemistry

    • Application Summary : Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . Both isoenzymes are involved in several diseases .
    • Methods of Application : The study did not provide specific details about the methods of application or experimental procedures .
    • Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
  • Scientific Field: Anticonvulsant Research

    • Application Summary : A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones were synthesized and tested for anticonvulsant activity .
    • Methods of Application : The compounds were tested in the maximum electroshock seizure (MES) and pentetrazol seizure threshold (sc Met) tests .
    • Results or Outcomes : The study did not provide specific quantitative data or statistical analyses .
  • Scientific Field: Diabetic Retinopathy Research

    • Application Summary : Among the synthesized pyrrolidine derivatives, a certain compound showed the best inhibitory property against ALR2 on an in vitro model of diabetic retinopathy .
    • Methods of Application : The study did not provide specific details about the methods of application or experimental procedures .
    • Results or Outcomes : The compound showed 57% inhibition against ALR2 .
  • Scientific Field: Chemical Synthesis
    • Application Summary : “1-(3-Chloropropyl)pyrrolidine-2,5-dione” is a chemical compound that can be used in the synthesis of various other compounds .
    • Methods of Application : The specific methods of application or experimental procedures depend on the particular synthesis being performed .
    • Results or Outcomes : The outcomes of these syntheses can vary widely, depending on the specific compounds being synthesized .

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

While specific future directions for 1-(3-Chloropropyl)pyrrolidine-2,5-dione were not found in the search results, the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, continue to be of great interest in drug discovery due to their versatility and potential for the treatment of various diseases .

properties

IUPAC Name

1-(3-chloropropyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZXFHKNBQFGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588508
Record name 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)pyrrolidine-2,5-dione

CAS RN

116445-61-5
Record name 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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